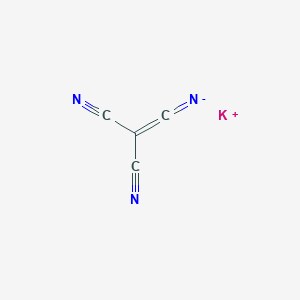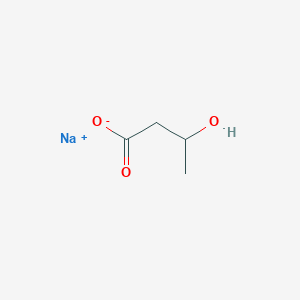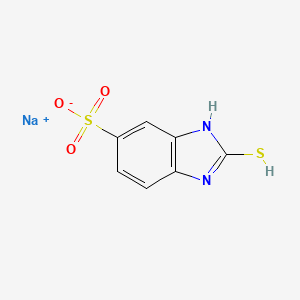
2-Deoxy-D-arabino-hexopyranose
Vue d'ensemble
Description
2-Deoxy-D-arabino-hexopyranose, also known as 2-Deoxy-D-glucose, is a non-metabolizable glucose analog . It has a molecular formula of C6H12O5 and a molecular weight of 164.1565 . This compound has been used to study the role of glucose in cancer cells .
Synthesis Analysis
The synthesis of 2-Deoxy-D-arabino-hexopyranose involves several steps. One method involves the treatment of 1-O-acetyl-3,4,6-tri-O-benzyl-2-deoxy-D-arabino-hexopyranose with trimethyl phosphite in the presence of trimethylsilyl triflate . Another method involves the reaction of 1,3,4,6-tetra-O-acetyl-2-deoxy-D-arabino-hexopyranose with trimethyl phosphite and trimethylsilyl triflate .
Molecular Structure Analysis
The molecular structure of 2-Deoxy-D-arabino-hexopyranose can be viewed as a 2D Mol file or as a computed 3D SD file . The α-pyranose form of the reducing aldose 2-deoxy-D-arabino-hexose adopts a 4C1 conformation, with the anomeric hydroxy group in axial and the other substituents in equatorial positions .
Chemical Reactions Analysis
In acidic conditions, 2-Deoxy-D-arabino-hexopyranose undergoes several reactions. At 100 °C, release of inorganic phosphate from the 4-O-phosphonohexulopyranosidonic acid is faster at pH 3–6 than at pH 0–1 and occurs through an elimination initiated by proton transfer .
Physical And Chemical Properties Analysis
2-Deoxy-D-arabino-hexopyranose has a molecular weight of 164.1565 and a molecular formula of C6H12O5 . Its behavior in acidic media has been examined .
Applications De Recherche Scientifique
Synthesis of Shikimate Substrate Analogues : The deoxy derivative 2-deoxy-D-arabino-hexopyranose was used in synthesizing potential precursors for shikimate substrate analogues, contributing to biochemical pathway studies (Klein, Nooy, Marel, & Boom, 1991).
Disaccharide Synthesis : This compound was utilized in the synthesis of 2-deoxy-D-arabino/lyxo-hexopyranosyl disaccharides, which are important for understanding carbohydrate chemistry and biological interactions (Paul & Jayaraman, 2008).
Crystal Structure Analysis : The crystal structure of 2-deoxy-β-D-arabino-hexopyranose was analyzed at a low temperature, providing insights into the molecular conformation and bonding of this sugar derivative (Małuszyńska, Ruble, & Jeffrey, 1981).
NMR Spectroscopy Studies : 1H NMR spectroscopy was used to analyze 2-deoxy-D-arabino-hexopyranose, offering valuable information about its chemical environment and structural details (Bruyn & Anteunis, 2010).
Selective N-Debenzylation Studies : Research on the selective N-debenzylation of benzylamino derivatives of this compound contributed to organic synthesis techniques (Kroutil, Trnka, & Černý, 2000).
Isomerization Mechanism : A study explored the acid-catalyzed isomerization of methyl 2-deoxy-D-arabino-hexosides, providing insights into the kinetics and mechanisms of sugar transformations (Nowacki, Smiataczowa, Kasprzykowska, Dmochowska, & Wiśniewski, 2002).
Stereoselective Synthesis : Research demonstrated the stereocontrolled synthesis of 2-deoxy-d-arabino-hexopyranosides, crucial for producing specific sugar configurations in synthetic chemistry (Yang, Chen, Sweeney, Lowary, & Liang, 2018).
Solid-Phase De Novo Synthesis : The compound was synthesized using a solid-phase de novo strategy, highlighting its importance in innovative synthetic methodologies (Lucchesi, Arboré, Pascual, Fontaine, Maignan, & Dujardin, 2010).
Orientations Futures
2-Deoxy-D-arabino-hexopyranose has shown promising pharmacological activities and has been used to study the role of glucose in cancer cells. It has potential in different biological activities including herbicidal activity, as an adjunct to chemotherapy and radiotherapy in the treatment of solid tumors, as an antiviral treatment in herpes simplex patients, and as an antiepileptic in temporal lobe epilepsy patients .
Propriétés
IUPAC Name |
(4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-CERMHHMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019205 | |
| Record name | 2-Deoxy-D-arabino-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxy-D-arabino-hexopyranose | |
CAS RN |
61-58-5 | |
| Record name | 2-Deoxy-D-arabino-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[Amino(hydroxyimino)methyl]pyridine 1-oxide](/img/structure/B7767323.png)


